molecular formula C26H20ClF2N3O B2820803 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190001-94-5

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2820803
CAS No.: 1190001-94-5
M. Wt: 463.91
InChI Key: BTVUFWJFBCPQRB-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative characterized by three distinct substituents: a 2-chloro-6-fluorobenzyl group at position 5, an 8-fluoro substitution on the indole core, and a 2-phenylpropyl chain at position 2. Pyrimidoindolones are a class of nitrogen-containing heterocycles explored for their diverse pharmacological activities, including antiviral, anticancer, and CNS-targeting properties .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF2N3O/c1-16(17-6-3-2-4-7-17)13-31-15-30-24-19-12-18(28)10-11-23(19)32(25(24)26(31)33)14-20-21(27)8-5-9-22(20)29/h2-12,15-16H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUFWJFBCPQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(C1=O)N(C3=C2C=C(C=C3)F)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide is reacted with the pyrimidoindole core.

    Addition of the 2-phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrimidoindole core is alkylated with a phenylpropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid (H2SO4) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns, which influence their biological activity, crystallographic behavior, and synthetic accessibility. Below is a detailed comparison:

Structural and Substitutional Differences

Table 1: Key Structural Variations Among Pyrimidoindolone Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
5-(2-Chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5: 2-chloro-6-fluorobenzyl; 8: F; 3: 2-phenylpropyl Bulky 2-phenylpropyl chain; dual halogenation at benzyl and indole positions
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 5: 4-fluorobenzyl; 8: F; 3: 2-methoxybenzyl Smaller 4-fluorobenzyl group; methoxy group at benzyl position
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8: Br; 3: 3-isopropoxypropyl Bromine substitution at position 8; isopropoxypropyl chain at position 3

Key Observations :

  • Position 5 : The 2-chloro-6-fluorobenzyl group in the target compound introduces steric bulk and electronic effects distinct from the 4-fluorobenzyl group in the compound. The ortho-chloro substitution may enhance target binding through hydrophobic interactions .
  • Position 8 : Fluorine (target compound) vs. bromine ( compound) alters electronic properties. Fluorine’s small size and high electronegativity improve metabolic stability, whereas bromine’s larger size may enhance binding affinity in certain targets .

Key Insights :

  • The compound demonstrates potent anti-HBV activity, attributed to its 8-fluoro substitution and optimized benzyl groups. Molecular docking studies suggest interactions with HBV polymerase’s active site .
  • Bromine-substituted analogs () are less explored but may target larger binding pockets due to bromine’s size. Their isopropoxypropyl chain could improve solubility relative to phenylpropyl chains .
Crystallographic and Computational Data
  • Compound: Crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21° . Hirshfeld surface analysis revealed dominant H-bonding and C–H···π interactions, critical for crystal packing and stability .
  • Target Compound: No crystallographic data are available, but similar methods (e.g., Hirshfeld analysis) could elucidate its intermolecular interactions. The 2-chloro-6-fluorobenzyl group may introduce unique halogen bonding motifs.

Biological Activity

The compound 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one represents a significant class of synthetic molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18ClF2N3O\text{C}_{19}\text{H}_{18}\text{ClF}_2\text{N}_3\text{O}

This structure incorporates a pyrimido[5,4-b]indole framework, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor 2 (VEGFR-2). The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these receptors.

1. Inhibition of VEGFR-2

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on VEGFR-2. For instance, a related compound was found to be 1.4-fold more potent than sunitinib in inhibiting VEGFR-2 activity in vitro . This suggests that the compound may have significant potential in treating conditions characterized by abnormal angiogenesis, such as cancer.

2. Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against HIV-1. In studies involving 6-(2-chloro-6-fluorobenzyl) derivatives, compounds exhibited picomolar activity against wild-type HIV-1 and maintained efficacy against various resistant strains . This broad-spectrum antiviral activity positions the compound as a candidate for further development in antiviral therapies.

3. Cytotoxicity and Antitumor Effects

In cytotoxicity assays against cancer cell lines, the compound showed promising results. For example, its structural analogs have been reported to inhibit cell proliferation effectively in A431 cells, which are commonly used in skin cancer research . The mechanism underlying this cytotoxic effect may involve apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

Activity Effectiveness Reference
VEGFR-2 Inhibition1.4-fold more potent than sunitinib
Antiviral Activity (HIV-1)Picomolar activity
Cytotoxicity (A431 Cells)Significant inhibition

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